Lipophilicity Shift Relative to the Non‑methylated Parent Ketone
The target compound possesses an XLogP3 of 5.2, whereas the non‑methylated analog (4‑methoxyphenyl)(naphthalen‑1‑yl)methanone (CAS 39070‑92‑3) has an XLogP3 of approximately 4.2 [1][2]. The Δ log P of +1.0 unit reflects the contribution of the two methyl groups and translates to an approximately 10‑fold higher predicted partition coefficient into 1‑octanol over water, which directly impacts membrane‑permeability predictions in cell‑based assays and environmental partitioning models [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.2 (PubChem, XLogP3‑AA algorithm) |
| Comparator Or Baseline | 4.2 for (4‑methoxyphenyl)(naphthalen‑1‑yl)methanone (CAS 39070‑92‑3) |
| Quantified Difference | Δ XLogP3 ≈ +1.0 (≈ 10‑fold higher predicted octanol:water partition ratio) |
| Conditions | In silico XLogP3‑AA prediction (PubChem 2025.09.15 release) |
Why This Matters
Procurement of the correct methyl‑substituted congener ensures that lipophilicity‑dependent parameters (membrane permeability, metabolic clearance, extraction recovery) match those expected in the experimental system.
- [1] PubChem Computed Properties for CID 223924: XLogP3-AA = 5.2. View Source
- [2] PubChem Computed Properties for CID 3046178: (4-methoxyphenyl)(naphthalen-1-yl)methanone, XLogP3 = 4.2. View Source
- [3] XLogP3 Algorithm Description, PubChem; correlation between log P and membrane permeability (Lipinski rule-of-five context). View Source
